

Application Notes and Protocols: Determination of Fovinaciclib IC50 in Breast Cancer Cells

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Compound of Interest

Compound Name: *Fovinaciclib*

Cat. No.: *B15583551*

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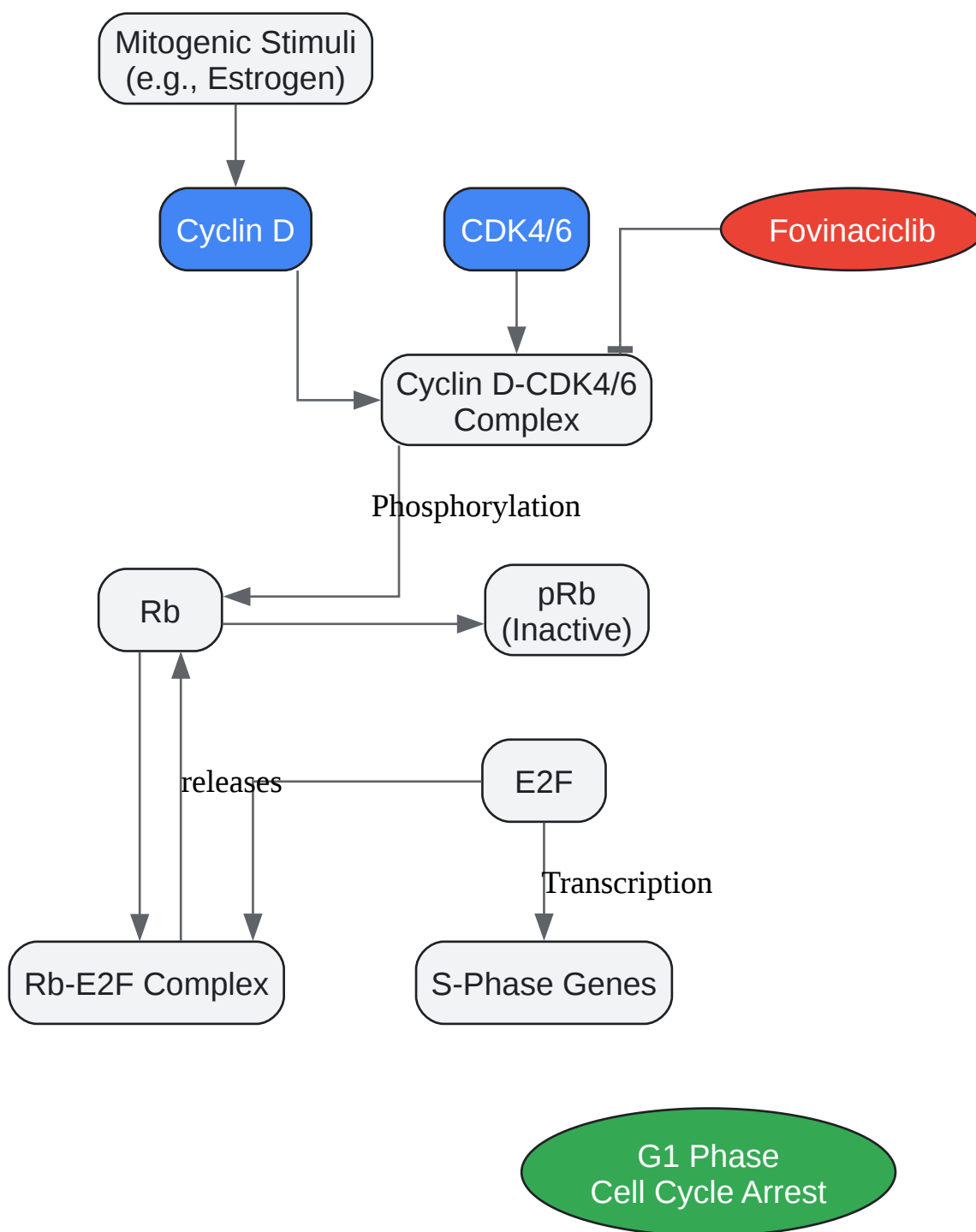
For Researchers, Scientists, and Drug Development Professionals

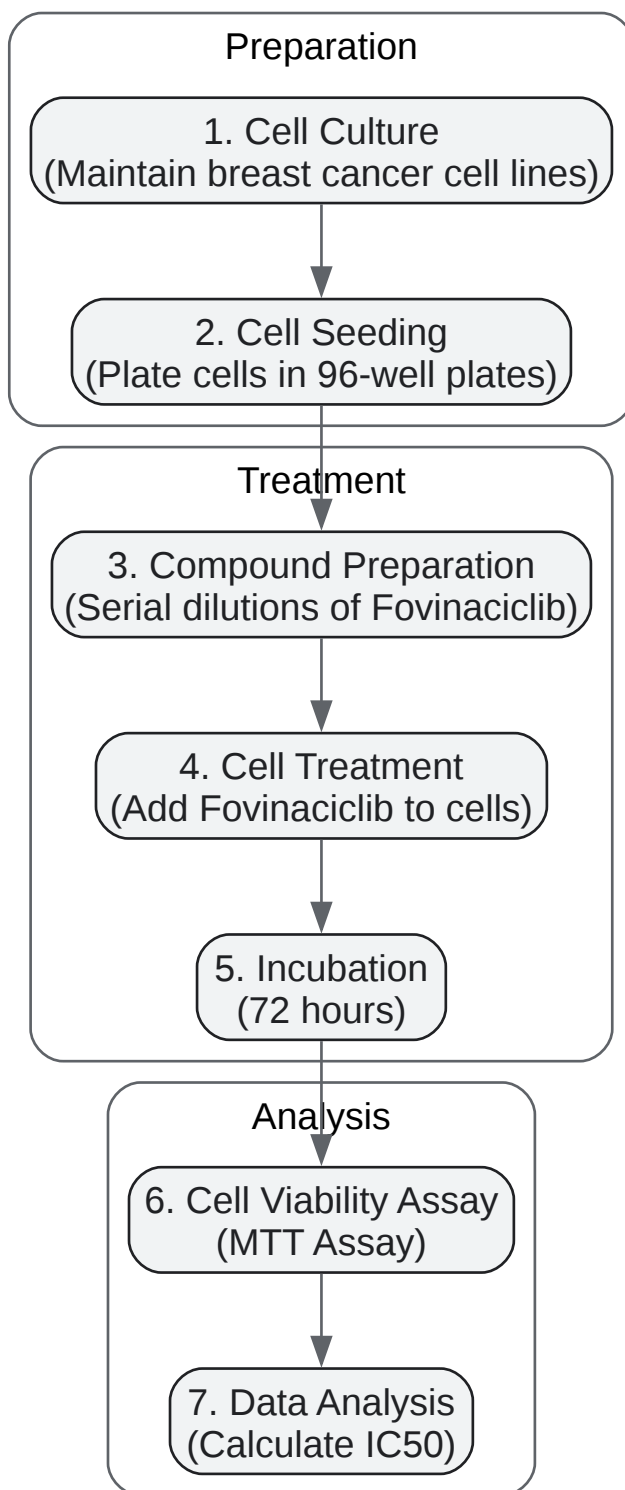
Introduction

Fovinaciclib (also known as FCN-437c) is a potent and selective second-generation inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including hormone receptor-positive (HR+) breast cancer.[3] **Fovinaciclib** induces cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **Fovinaciclib** in breast cancer cell lines, an essential parameter for evaluating its potency.

Mechanism of Action

Fovinaciclib selectively targets CDK4 and CDK6. In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, **Fovinaciclib** prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, preventing the expression of S-phase genes and leading to a G1 cell cycle arrest.





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- To cite this document: BenchChem. [Application Notes and Protocols: Determination of Fovinaciclib IC50 in Breast Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583551#fovinaciclib-ic50-determination-in-breast-cancer-cells]

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